2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine
2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine
Brand Name:
Vulcanchem
CAS No.:
103195-85-3
VCID:
VC20817233
InChI:
InChI=1S/C14H17NO4S2/c1-10(16)21-9-13(18)15-6-7-20-14(15)8-19-12-5-3-2-4-11(12)17/h2-5,14,17H,6-9H2,1H3
SMILES:
CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O
Molecular Formula:
C14H17NO4S2
Molecular Weight:
327.4 g/mol
2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine
CAS No.: 103195-85-3
Cat. No.: VC20817233
Molecular Formula: C14H17NO4S2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103195-85-3 |
|---|---|
| Molecular Formula | C14H17NO4S2 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | S-[2-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
| Standard InChI | InChI=1S/C14H17NO4S2/c1-10(16)21-9-13(18)15-6-7-20-14(15)8-19-12-5-3-2-4-11(12)17/h2-5,14,17H,6-9H2,1H3 |
| Standard InChI Key | NDRCGGAIKQESQF-UHFFFAOYSA-N |
| SMILES | CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O |
| Canonical SMILES | CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator